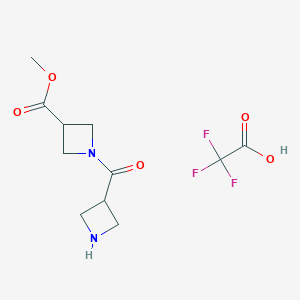

Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2361645-34-1 . It has a molecular weight of 312.25 . The compound is stored at room temperature and is in the form of an oil .

Synthesis Analysis

Azetidines, such as this compound, can be synthesized using the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This compound can also be prepared by reductive amination of cycloheptanone with 3-azetidine carboxylic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O3.C2HF3O2/c1-14-9(13)7-4-11(5-7)8(12)6-2-10-3-6;3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;(H,6,7) .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

This compound is an oil and is stored at room temperature . Its density is 1.072 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis and Analogues

Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate and its derivative, 2,2,2-trifluoroacetic acid, are involved in the synthesis of novel compounds and analogues, contributing to a wide range of applications in scientific research. For instance, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, demonstrates the use of azetidine compounds in creating novel peptide structures. This process involves reactions that yield practical yields of the title compound, highlighting its potential in peptide synthesis and modification (Soriano, Podraza, & Cromwell, 1980).

Catalytic Applications

The application of 2,2,2-trifluoroacetic acid (TFA) in catalyzing multi-component coupling reactions demonstrates its role in synthesizing medicinally important derivatives. Specifically, TFA-promoted reactions involving N-substituted aziridines, arynes, and water have yielded N-aryl β-amino alcohol derivatives, showcasing TFA's utility in creating compounds with potential medicinal benefits (Roy, Baviskar, & Biju, 2015).

Radiopharmaceutical Synthesis

Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate derivatives have been used in the synthesis of novel ligands for nicotinic receptors, such as the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine via a Stille coupling. The application of TFA in the deprotection step of this synthesis process illustrates its importance in the production of radiopharmaceuticals, contributing to advancements in imaging and therapy (Karimi & Långström, 2002).

Plant Physiology and Metabolic Studies

Azetidine-2-carboxylic acid, a compound related to the discussed azetidine derivatives, has been used to explore the relationship between protein synthesis and ion transport in plant physiology. Its effects on ion uptake and release in barley roots highlight the utility of azetidine derivatives in studying fundamental biological processes, offering insights into the mechanisms underlying plant growth and development (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Safety and Hazards

Orientations Futures

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The chemistry of azetidines has attracted major attention in organic synthesis . Future research may focus on the discovery of new reaction protocols that overcome some long-standing challenges within this field of research .

Propriétés

IUPAC Name |

methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.C2HF3O2/c1-14-9(13)7-4-11(5-7)8(12)6-2-10-3-6;3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZAEDFNSOZEPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2450330.png)

![2,5-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2450341.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2450342.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2450348.png)